![molecular formula C18H20N4O B2972352 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 847387-47-7](/img/structure/B2972352.png)

2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

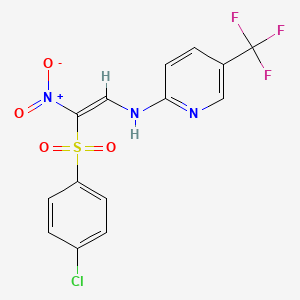

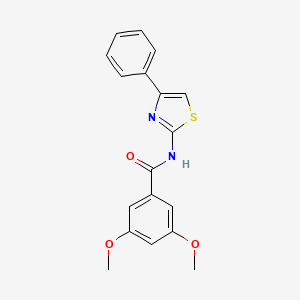

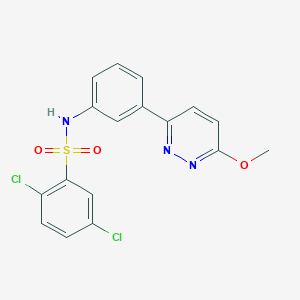

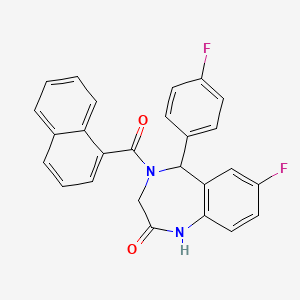

Several synthetic approaches have been explored for the preparation of this compound. Notably, a chemodivergent synthesis has been reported, allowing the formation of both N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for these two pathways differ, with the former occurring in toluene via C–C bond cleavage promoted by I2 and TBHP , while the latter involves a one-pot tandem cyclization/bromination in ethyl acetate .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Aza-Wittig Reaction : The title compound, part of the imidazo[1,2-a]pyrimidine family, was synthesized via the aza-Wittig reaction, showcasing the versatility of this methodology in creating planar ring systems with potential for further functionalization (S. Deng et al., 2010).

- Copper-Catalyzed Synthesis : A Cu-catalyzed approach was utilized for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, highlighting a novel activation mode of ethyl tertiary amines and offering a broad substrate scope for the production of valuable heterocyclic compounds (C. Rao et al., 2017).

Structural Analysis and Crystallography

- Crystal Structure : Investigations into the crystal structure of imidazo[1,2-a]pyrimidine derivatives reveal the spatial arrangements and potential for weak intermolecular interactions, which could inform the design of materials or biological molecules (Yanggen Hu et al., 2007).

Antimicrobial and Anti-inflammatory Applications

- Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety and imidazo[1,2-a]pyrimidine ring were synthesized, some of which demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial therapies (M. E. Azab et al., 2013).

Chemical Synthesis and Reactivity

- Regioselective Arylation : Imidazo[1,2-a]pyrimidine was arylated at the 3-position with aryl bromides, providing an efficient one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines, which could be foundational in the development of novel compounds with varied biological activities (Wenjie Li et al., 2003).

Wirkmechanismus

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been known to interact with a variety of biological targets, including enzymes like cholinesterase .

Biochemical Pathways

Without specific information on the target and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazo[1,2-a]pyridines are often involved in a wide range of biological processes due to their interaction with various targets .

Eigenschaften

IUPAC Name |

2-ethyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-5-7-14(11-15)16-12-22-10-6-9-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHDARTMMHWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)